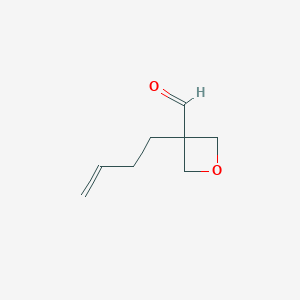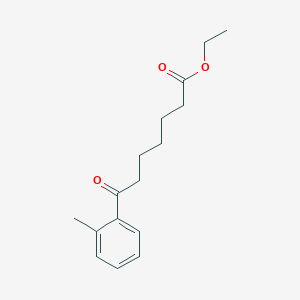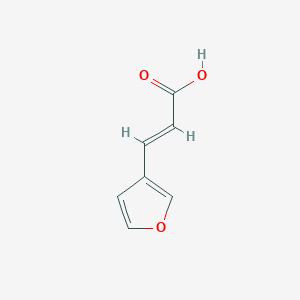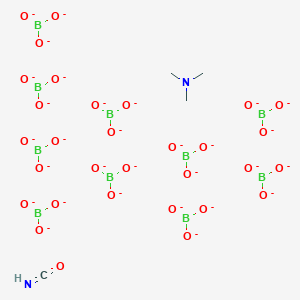
3-But-3-enyloxetane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-But-3-enyloxetane-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This organic compound is a versatile building block that can be used to synthesize a range of complex molecules, making it a valuable tool for researchers in the field of organic chemistry. In
Applications De Recherche Scientifique
3-But-3-enyloxetane-3-carbaldehyde has numerous applications in scientific research. It is commonly used as a building block in the synthesis of complex natural products, such as alkaloids, terpenoids, and steroids. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its versatility and ability to react with a wide range of reagents make it a valuable tool for researchers in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 3-But-3-enyloxetane-3-carbaldehyde involves its ability to act as a reactive intermediate in various organic reactions. It can undergo a range of reactions, including nucleophilic addition, condensation, and oxidation. Its reactivity is due to the presence of a reactive aldehyde group and a strained oxetane ring, which make it highly reactive towards a range of nucleophiles.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 3-But-3-enyloxetane-3-carbaldehyde. However, studies have shown that it exhibits low toxicity and is relatively safe to handle in the laboratory setting. It is not known to have any significant physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-But-3-enyloxetane-3-carbaldehyde in lab experiments is its versatility as a building block for synthesizing a range of complex molecules. Its ability to react with a wide range of reagents makes it a valuable tool for researchers in the field of organic chemistry. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of by-products.
Orientations Futures
There are numerous future directions for research involving 3-But-3-enyloxetane-3-carbaldehyde. One area of focus is the development of new synthetic methods for producing this compound. Additionally, researchers are exploring the potential of this compound in the synthesis of new pharmaceuticals and materials with unique properties. Finally, there is a need for further research on the biochemical and physiological effects of 3-But-3-enyloxetane-3-carbaldehyde to better understand its potential applications in various fields.
Conclusion:
In conclusion, 3-But-3-enyloxetane-3-carbaldehyde is a valuable tool for researchers in the field of organic chemistry. Its versatility as a building block for synthesizing complex molecules makes it a valuable tool for researchers in various fields. While there is limited research on its biochemical and physiological effects, it is known to exhibit low toxicity and is relatively safe to handle in laboratory settings. There are numerous future directions for research involving 3-But-3-enyloxetane-3-carbaldehyde, including the development of new synthetic methods and exploring its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-But-3-enyloxetane-3-carbaldehyde involves the reaction of 3-butyn-1-ol with ethylene oxide in the presence of a catalyst. The resulting product is then oxidized using a suitable oxidizing agent to yield 3-But-3-enyloxetane-3-carbaldehyde. This method is efficient and yields high purity products, making it the preferred method for synthesizing this compound.
Propriétés
Numéro CAS |
121318-26-1 |
|---|---|
Nom du produit |
3-But-3-enyloxetane-3-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-but-3-enyloxetane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-8(5-9)6-10-7-8/h2,5H,1,3-4,6-7H2 |
Clé InChI |
GBJCTKRNBRQDFQ-UHFFFAOYSA-N |
SMILES |
C=CCCC1(COC1)C=O |
SMILES canonique |
C=CCCC1(COC1)C=O |
Synonymes |
3-Oxetanecarboxaldehyde, 3-(3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)



![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)




